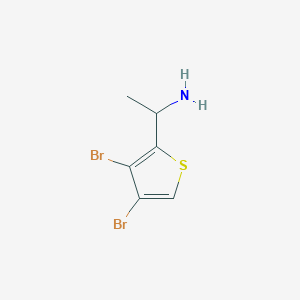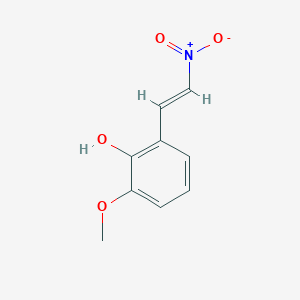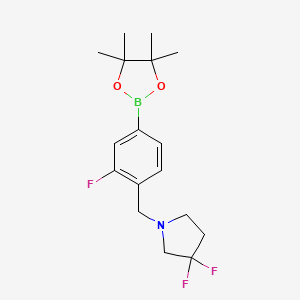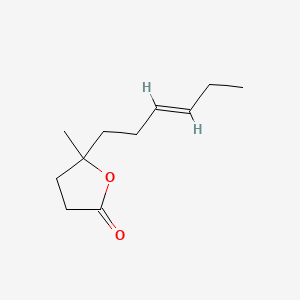
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of fluorophenyl, carbamoyl, and thiophene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Carbamoyl Intermediate: This step involves the reaction of 2-fluoroaniline with phosgene to form 2-fluorophenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate.
Thiophene Ring Formation: The thiophene ring is synthesized by reacting 2-bromothiophene with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst.
Coupling Reactions: The carbamoyl intermediate is then coupled with the thiophene ring under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)thiophene: This compound shares the fluorophenyl and thiophene groups but lacks the carbamoyl and carboxamido functionalities.
Canagliflozin: A sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor that also contains a fluorophenyl group.
Uniqueness
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in scientific research.
特性
分子式 |
C19H15FN2O4S2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
methyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H15FN2O4S2/c1-10-14(19(25)26-2)18(22-16(23)13-8-5-9-27-13)28-15(10)17(24)21-12-7-4-3-6-11(12)20/h3-9H,1-2H3,(H,21,24)(H,22,23) |
InChIキー |
NMVPKTPCQPMIRX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



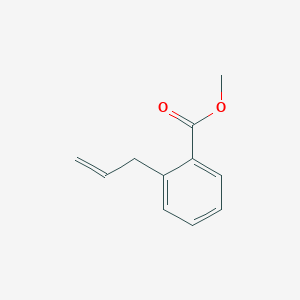
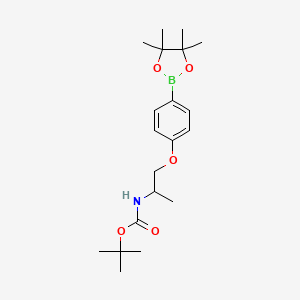
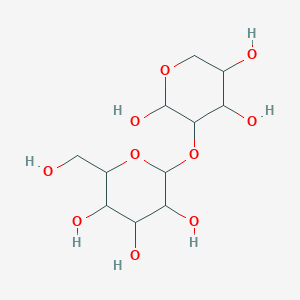
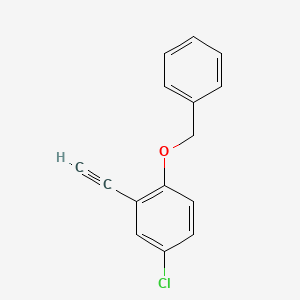
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
